4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
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Overview
Description
4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinolizine core, which is a bicyclic structure known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate typically involves multiple steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the quinolizine core with 4-chlorobenzyl chloride under basic conditions.
Ethoxy Group Addition: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of quinolizine derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, quinolizine derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for its potential therapeutic effects and as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinolizine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Other quinolizine derivatives include compounds like 1,2,3,4-tetrahydroquinolizine and 6,7-dimethoxy-1,2,3,4-tetrahydroquinolizine.
Benzyl Derivatives: Compounds such as 4-methylbenzyl and 4-ethoxybenzyl derivatives share structural similarities.
Uniqueness
4-chlorobenzyl 8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is unique due to the combination of its quinolizine core with the 4-chlorobenzyl and ethoxy groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-16-11-17(22)21-10-4-3-5-15(21)18(16)19(23)25-12-13-6-8-14(20)9-7-13/h6-9,11H,2-5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCEFIGLZQZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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